molecular formula C21H21ClN4O B2997966 N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-15-8

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2997966
CAS No.: 941950-15-8
M. Wt: 380.88
InChI Key: KJNGNTLEBPVFCH-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-chlorophenylmethyl group and a quinoxalin-2-yl substituent. The compound’s structure includes a central piperidine ring with a carboxamide group at position 4, a quinoxaline heterocycle at position 1, and a 2-chlorobenzyl moiety. Quinoxaline, a bicyclic aromatic system with two nitrogen atoms, may contribute to π-π stacking or hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-17-6-2-1-5-16(17)13-24-21(27)15-9-11-26(12-10-15)20-14-23-18-7-3-4-8-19(18)25-20/h1-8,14-15H,9-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNGNTLEBPVFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and an appropriate alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the piperidine carboxamides class and has garnered significant interest in medicinal chemistry because of its potential pharmacological properties. This compound combines a quinoxaline ring, a piperidine ring, and a chlorophenyl group in its structure.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide serves in scientific research as a building block for synthesizing more complex molecules. It is also studied for potential interactions with biological macromolecules and investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in developing new materials and as a precursor in synthesizing other chemical compounds.

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide's biological activity is attributed to its ability to interact with biological targets, such as enzymes or receptors involved in disease processes. It has been identified as a modulator of GPR6 (G protein-coupled receptor 6), which is involved in neurological and psychiatric disorders.

Anticancer Activity

Quinoxaline derivatives have demonstrated anticancer properties, with compounds structurally similar to N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide showing IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and mitochondrial dysfunction.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial efficacy. The compound's structural features contribute to its ability to inhibit bacterial growth. Related compounds have shown minimal inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

GPR6 Target

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a modulator of GPR6, a G protein-coupled receptor involved in neurological and psychiatric disorders.

Types of Reactions

  • Oxidation The compound can undergo oxidation reactions, particularly at the piperidine ring, potentially leading to the formation of N-oxides.
  • Reduction Reduction reactions can occur at the quinoxaline ring, potentially converting it to dihydroquinoxaline derivatives.
  • Substitution The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

  • Oxidation Formation of N-oxides.
  • Reduction Formation of dihydroquinoxaline derivatives.
  • Substitution Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the chlorophenyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features

Piperidine-4-carboxamide derivatives are a versatile scaffold in medicinal chemistry. Key structural variations among analogs include:

Compound Name R1 Substituent R2 Substituent Key Features
Target Compound Quinoxalin-2-yl 2-Chlorophenylmethyl Bicyclic quinoxaline, chloro-substitution
(R)-N-(4-Fluorobenzyl)-... () 1-(Naphthalen-1-yl) 4-Fluorobenzyl Naphthalene (hydrophobic), fluorine
Otenabant Hydrochloride () Purine derivative Ethylamino, Cl groups Purine core, dual chloro-substitution
(4E)-N-[(2-Chlorophenyl)methoxy]-... () 2,6-Diarylpiperidine 2-Chlorophenylmethoxy Diaryl piperidine, imine functionality
  • Quinoxaline vs.
  • Chlorophenyl vs. Fluorobenzyl : The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the 4-fluorobenzyl group in SARS-CoV-2 inhibitors (), which may improve blood-brain barrier penetration .

Pharmacological Implications

  • Target Selectivity: Quinoxaline’s nitrogen atoms may engage polar residues in enzymatic active sites, differing from naphthalene’s hydrophobic interactions .

Research Findings and Trends

  • Scaffold Optimization : Modifications to the piperidine-4-carboxamide scaffold (e.g., aromatic substituents, heterocycles) tailor compounds for specific targets, as seen in antiviral () and anti-obesity () applications.
  • Chlorine Substitution : Chlorine’s electron-withdrawing effects and steric bulk are recurrent in bioactive analogs, suggesting its role in enhancing binding affinity .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

N 2 chlorophenyl methyl 1 quinoxalin 2 yl piperidine 4 carboxamide\text{N 2 chlorophenyl methyl 1 quinoxalin 2 yl piperidine 4 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specifically, it has been identified as a modulator of GPR6 (G protein-coupled receptor 6), which plays a role in several neurological and psychiatric disorders .

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide have shown IC50 values in the low micromolar range against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
HCT-1161.9
MCF-72.3
A549Comparable to doxorubicin

These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been explored. The compound's structural features contribute to its ability to inhibit bacterial growth. For example, related compounds have shown minimal inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22
Escherichia coli0.25

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

  • Study on Anticancer Properties : In a study involving various quinoxaline derivatives, N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide exhibited significant cytotoxicity against A549 lung adenocarcinoma cells, with mechanisms linked to mitochondrial apoptosis .
  • Antimicrobial Evaluation : A series of synthesized derivatives were tested for their antimicrobial properties, revealing that those with a piperidine moiety displayed strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[(2-chlorophenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the piperidine core, methods analogous to those for related piperidine-carboxamides include:

  • Step 1 : Condensation of quinoxaline-2-carboxylic acid derivatives with piperidine intermediates.
  • Step 2 : Functionalization of the piperidine nitrogen with a 2-chlorobenzyl group via reductive amination or nucleophilic substitution.
  • Key Reagents : Chlorinated benzyl halides, coupling agents (e.g., EDC/HOBt), and catalysts like palladium for cross-coupling steps (if required).
  • Reference : Similar protocols for piperidine-carboxamide synthesis are detailed in (IPPA synthesis) and (chlorophenyl-piperidine derivatization) .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and piperidine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (as demonstrated in for a related compound) .
  • Purity Assessment : HPLC with UV detection (≥98% purity threshold) .

Advanced Research Questions

Q. How can reaction yields for critical intermediates (e.g., quinoxaline-piperidine conjugates) be optimized?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation.
  • Catalytic Additives : Use of DMAP or pyridine to scavenge HCl in acylations.
  • Yield Data : reports ~70–85% yields for analogous chlorophenyl-piperidine couplings under optimized conditions .

Q. What analytical strategies resolve structural ambiguities in derivatives with steric hindrance?

  • Methodological Answer :

  • 2D NMR Techniques : NOESY or ROESY to identify spatial proximity of substituents in crowded regions.
  • Dynamic NMR : To study conformational flexibility of the piperidine ring.
  • Crystallographic Refinement : As applied in for resolving torsional angles in N-(4-chlorophenyl)piperidine-carboxamide derivatives .

Q. How should researchers address discrepancies in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference antagonists) and validate protocols across labs.
  • Buffer Conditions : Adjust pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) to mimic physiological environments.
  • Meta-Analysis : Cross-reference data from structurally related compounds, such as the neuropeptide FF receptor antagonists in , to identify structure-activity trends .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : To model membrane permeability and blood-brain barrier penetration.
  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite for target engagement analysis (e.g., quinoxaline interactions with kinase domains).
  • ADMET Prediction : Tools like SwissADME or ADMETlab to estimate solubility, metabolic stability, and toxicity .

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